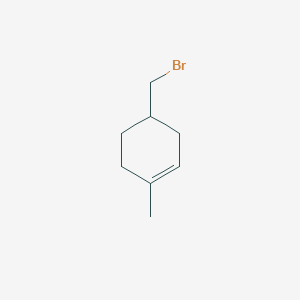

Cyclohexene, 4-(bromomethyl)-1-methyl-

Description

Contextual Significance of Allylic Halides and Functionalized Cyclic Alkenes

Allylic halides are organic compounds in which a halogen atom is attached to a carbon atom adjacent to a carbon-carbon double bond. This structural arrangement confers unique reactivity upon the molecule. The proximity of the halogen to the π-system of the double bond allows for the formation of a resonance-stabilized allylic carbocation or radical intermediate upon cleavage of the carbon-halogen bond. This stabilization makes allylic halides significantly more reactive in nucleophilic substitution and other reactions compared to their saturated counterparts. chemistrysteps.compearson.com This enhanced reactivity is a cornerstone of their utility in synthetic organic chemistry, enabling the introduction of a wide array of functional groups at the allylic position.

Functionalized cyclic alkenes, such as cyclohexene (B86901) derivatives, are invaluable scaffolds in the construction of complex cyclic and polycyclic molecules. The cyclohexene ring provides a defined three-dimensional framework that can be further elaborated through reactions of the double bond and the appended functional groups. The stereochemistry of the ring and its substituents can be controlled and manipulated, which is of paramount importance in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity.

Academic Relevance and Role in Advanced Chemical Synthesis

The academic relevance of Cyclohexene, 4-(bromomethyl)-1-methyl- lies in its role as a potential intermediate in the synthesis of more complex molecular architectures. Its synthesis is illustrative of a fundamental and widely taught reaction in organic chemistry: allylic bromination.

The primary method for the synthesis of Cyclohexene, 4-(bromomethyl)-1-methyl- is the allylic bromination of 4-methylcyclohexene (B165706) using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. chegg.comyoutube.com This reaction proceeds via a free radical chain mechanism. An initiator generates a bromine radical, which then abstracts a hydrogen atom from one of the allylic positions of 4-methylcyclohexene. This results in the formation of a resonance-stabilized allylic radical.

This allylic radical has two resonance contributors, meaning the unpaired electron is delocalized over two carbon atoms. Consequently, the subsequent reaction with a bromine molecule (generated in low concentrations from NBS and HBr) can occur at either of these positions, leading to a mixture of isomeric products. Cyclohexene, 4-(bromomethyl)-1-methyl- is one of the potential products of this reaction, alongside other isomers such as 3-bromo-1-methylcyclohexene and 1-(bromomethyl)cyclohexene. biosynth.compearson.com The distribution of these products is dependent on the relative stability of the contributing resonance structures of the allylic radical and the reaction conditions.

While specific, detailed research findings on the isolated properties and direct applications of pure Cyclohexene, 4-(bromomethyl)-1-methyl- are not extensively reported in readily available literature, its identity as a product of a fundamental synthetic transformation underscores its academic importance. The principles governing its formation are central to the curriculum of organic chemistry.

In advanced chemical synthesis, allylic bromides of this type serve as versatile electrophiles. The bromine atom can be displaced by a wide range of nucleophiles in SN2 or SN2' reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes compounds like Cyclohexene, 4-(bromomethyl)-1-methyl- valuable precursors for the synthesis of more complex functionalized cyclohexene derivatives. These derivatives, in turn, can be key intermediates in the total synthesis of natural products and other biologically active molecules.

Below are tables detailing the properties of the parent compound, 4-methylcyclohexene, and a related allylic bromide, 1-(bromomethyl)cyclohexene, to provide context for the expected properties of Cyclohexene, 4-(bromomethyl)-1-methyl-.

Table 1: Physical Properties of 4-Methylcyclohexene

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molar Mass | 96.17 g/mol |

| Boiling Point | 101-103 °C |

| Density | 0.801 g/mL at 25 °C |

Table 2: Properties of 1-(Bromomethyl)cyclohexene

| Property | Value |

| Molecular Formula | C₇H₁₁Br |

| Molar Mass | 175.07 g/mol |

| CAS Number | 37677-17-1 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61860-11-5 |

|---|---|

Molecular Formula |

C8H13Br |

Molecular Weight |

189.09 g/mol |

IUPAC Name |

4-(bromomethyl)-1-methylcyclohexene |

InChI |

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h2,8H,3-6H2,1H3 |

InChI Key |

OAZREYMDGCFCOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)CBr |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Cyclohexene, 4 Bromomethyl 1 Methyl

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group in Cyclohexene (B86901), 4-(bromomethyl)-1-methyl- is the primary site for nucleophilic substitution reactions. The nature of the substrate, a primary allylic halide, allows for the participation of both SN1 and SN2 mechanisms. masterorganicchemistry.comlibretexts.org

Delineation of SN1 and SN2 Pathway Contributions

The competition between SN1 and SN2 pathways is dictated by several factors, including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. libretexts.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. organic-chemistry.orgyoutube.com This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry in a single, concerted step. organic-chemistry.org For Cyclohexene, 4-(bromomethyl)-1-methyl-, despite being a primary halide which would typically favor SN2, steric hindrance from the cyclohexene ring could potentially slow down this pathway compared to a simple primary alkyl halide. libretexts.orglibretexts.org

The SN1 (Substitution Nucleophilic Unimolecular) mechanism, on the other hand, proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orgmasterorganicchemistry.com The primary carbocation that would initially form from Cyclohexene, 4-(bromomethyl)-1-methyl- is significantly stabilized by resonance with the adjacent double bond, forming an allylic carbocation. This delocalization of the positive charge makes the SN1 pathway a viable and often competitive route. pearson.com

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate Structure | Formation of a resonance-stabilized allylic carbocation | Primary halide with accessible electrophilic carbon |

Solvolytic Reactions and Carbocation Intermediate Analysis

Solvolysis, a reaction where the solvent acts as the nucleophile, is a classic example of a process that can proceed via an SN1 mechanism. pearson.com When Cyclohexene, 4-(bromomethyl)-1-methyl- is heated in a polar protic solvent like ethanol, it is expected to undergo solvolysis. pearson.comyoutube.com

The mechanism commences with the departure of the bromide ion to form a resonance-stabilized allylic carbocation. This intermediate has two resonance contributors, with the positive charge delocalized over two carbon atoms. The solvent, acting as a nucleophile, can then attack either of these electrophilic centers. This can lead to the formation of multiple products, including both the direct substitution product and a rearranged product. pearson.comyoutube.com The stability of the carbocation is a critical factor in the rate of the SN1 reaction. masterorganicchemistry.com

Elimination Reactions on the Cyclohexene Core

In the presence of a base, Cyclohexene, 4-(bromomethyl)-1-methyl- can undergo elimination reactions to form a diene. These reactions can proceed through either E1 or E2 mechanisms and often compete with substitution reactions. libretexts.orgopenstax.org

Regiochemical and Stereochemical Aspects of E1 and E2 Pathways

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process that requires a strong base. masterorganicchemistry.com The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.orgopenstax.org However, the stereochemistry of the E2 reaction has a strict requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.comlibretexts.org In the context of the cyclohexene ring, this means the hydrogen and the bromine must be in a trans-diaxial orientation. chemistrysteps.comlibretexts.org

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. saskoer.cachegg.com It is favored by weak bases and polar protic solvents. saskoer.ca The regioselectivity of the E1 reaction also generally follows Zaitsev's rule, leading to the most stable alkene. saskoer.ca Due to the planar nature of the carbocation intermediate, there is no strict stereochemical requirement for an anti-periplanar arrangement, which can lead to different product distributions compared to the E2 pathway. chemistrysteps.comsaskoer.ca

Analysis of Competing Substitution and Elimination Pathways

The balance between substitution and elimination is a nuanced aspect of the reactivity of Cyclohexene, 4-(bromomethyl)-1-methyl-. Several factors determine whether a nucleophile will attack the electrophilic carbon (substitution) or a proton on a beta-carbon (elimination). libretexts.orglibretexts.orgyoutube.com

Strength of the Nucleophile/Base: Strong, sterically hindered bases, such as potassium tert-butoxide, will favor elimination. libretexts.orgyoutube.com Strong, unhindered nucleophiles that are also strong bases can give a mixture of SN2 and E2 products. youtube.com Weakly basic, good nucleophiles will favor substitution. libretexts.orglibretexts.org

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and are entropically favored. youtube.com

Steric Hindrance: Increased steric hindrance around the electrophilic carbon can disfavor the SN2 pathway and promote E2 elimination. youtube.com

| Reagent/Conditions | Major Pathway(s) | Expected Major Product(s) |

|---|---|---|

| Strong, unhindered nucleophile (e.g., NaI in acetone) | SN2 | 4-(iodomethyl)-1-methylcyclohexene |

| Strong, hindered base (e.g., KOC(CH₃)₃ in t-BuOH) | E2 | 4-methylene-1-methylcyclohexene and/or 1-methyl-4-vinylcyclohexene |

| Weak nucleophile/base (e.g., CH₃OH, heat) | SN1/E1 | 4-(methoxymethyl)-1-methylcyclohexene and elimination products |

Electrophilic Addition Reactions Across the Cyclohexene Double Bond

The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions. chemguide.co.ukpdx.edu For example, the reaction with bromine (Br₂) in an inert solvent would proceed via the formation of a cyclic bromonium ion intermediate. chemguide.co.ukpearson.com The subsequent backside attack by a bromide ion would lead to the formation of a trans-dibrominated product. youtube.com The presence of the methyl and bromomethyl groups on the ring will influence the stereochemical outcome of this addition.

Similarly, the addition of hydrogen halides, such as HBr, will follow Markovnikov's rule. pdx.edupearson.com The initial protonation of the double bond will occur to form the more stable carbocation. In the case of Cyclohexene, 4-(bromomethyl)-1-methyl-, protonation at C2 would lead to a tertiary carbocation at C1, which is more stable than the secondary carbocation that would form from protonation at C1. The subsequent attack by the bromide ion would then yield the Markovnikov addition product. pearson.com

Formation and Reactivity of Bromonium Ion Intermediates

The reaction of alkenes with bromine (Br₂) is a classic example of electrophilic addition. In the case of Cyclohexene, 4-(bromomethyl)-1-methyl-, the π electrons of the carbon-carbon double bond act as a nucleophile, attacking a bromine molecule. This interaction leads to the formation of a cyclic bromonium ion intermediate. pearson.compearson.comchemguide.co.uk This three-membered ring, containing a positively charged bromine atom, is a key intermediate that dictates the stereochemical course of the reaction. youtube.comchemguide.co.uk

The formation of the bromonium ion occurs as the bromine molecule becomes polarized upon approaching the electron-rich double bond of the cyclohexene ring. chemguide.co.uk This induced dipole allows one bromine atom to act as an electrophile. The resulting intermediate is then susceptible to nucleophilic attack by the bromide ion (Br⁻) that was generated in the initial step. pearson.com

The attack of the bromide ion on the bromonium ion intermediate proceeds via an Sₙ2-like mechanism. pearson.com This backside attack results in the opening of the three-membered ring and leads to a product with anti-stereochemistry, where the two bromine atoms are on opposite faces of the cyclohexene ring. youtube.com Initially, this results in a diaxial conformation of the dibrominated product, which may then flip to a more stable diequatorial conformation if sterically favorable. pearson.com

Regiochemical Outcomes in Electrophilic Addition

The electrophilic addition of an unsymmetrical reagent, such as a hydrohalic acid (HX), to an unsymmetrical alkene like Cyclohexene, 4-(bromomethyl)-1-methyl-, raises the question of regioselectivity. According to Markovnikov's rule, the electrophile (e.g., H⁺) adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

In the context of Cyclohexene, 4-(bromomethyl)-1-methyl-, the double bond is between a tertiary carbon (C-1, bonded to the methyl group) and a secondary carbon (C-2). Protonation at C-2 would lead to a tertiary carbocation at C-1, which is stabilized by the electron-donating inductive effect of the methyl group. Conversely, protonation at C-1 would result in a less stable secondary carbocation at C-2. Therefore, the reaction is expected to proceed through the more stable tertiary carbocation, with the nucleophile subsequently attacking this position.

The regiochemical outcome of the attack on the bromonium ion intermediate is also influenced by the substitution pattern. In the case of 1-methylcyclohexene, nucleophilic attack occurs preferentially at the more substituted carbon of the bromonium ion, as this carbon can better accommodate a partial positive charge. This principle would apply to Cyclohexene, 4-(bromomethyl)-1-methyl-, directing the incoming nucleophile to the C-1 position.

Radical Reaction Pathways and Intermediate Characterization

Formation and Resonance Stabilization of Allylic Radicals

Radical reactions of Cyclohexene, 4-(bromomethyl)-1-methyl-, particularly allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator or light, proceed through the formation of allylic radical intermediates. pearson.comlibretexts.org An allylic position is a carbon atom adjacent to a carbon-carbon double bond. In Cyclohexene, 4-(bromomethyl)-1-methyl-, there are three distinct allylic positions where a hydrogen atom can be abstracted to form a radical: the methyl group at C-1, the methylene (B1212753) group at C-3, and the methine group at C-6.

The stability of the resulting allylic radical is a key factor in determining the major product. Allylic radicals are stabilized by resonance, which delocalizes the unpaired electron over the π system. openstax.orglibretexts.orglibretexts.org For Cyclohexene, 4-(bromomethyl)-1-methyl-, abstraction of a hydrogen atom from the methyl group at C-1 would lead to a primary allylic radical that is in resonance with a tertiary allylic radical. Abstraction from the C-3 position would yield a secondary allylic radical in resonance with another secondary allylic radical. Abstraction from the C-6 position would result in a tertiary allylic radical that is in resonance with a secondary allylic radical.

The delocalization of the unpaired electron in an allylic radical can be depicted through resonance structures. leah4sci.com For example, if a hydrogen is abstracted from the C-6 position, the resulting tertiary radical can delocalize the unpaired electron to the C-2 position, forming a secondary radical. The true structure of the allylic radical is a hybrid of these resonance contributors. openstax.org The stability of these radicals generally follows the order: tertiary > secondary > primary.

| Allylic Hydrogen Abstraction Site | Initial Radical Type | Resonance Form Radical Type | Relative Stability |

| C-1 Methyl Group | Primary | Tertiary | High |

| C-3 Methylene Group | Secondary | Secondary | Moderate |

| C-6 Methine Group | Tertiary | Secondary | High |

This table provides a qualitative comparison of the expected stability of the allylic radical intermediates.

Mechanistic Pathways of Radical-Mediated Functionalization

The mechanism of allylic bromination with NBS involves a radical chain reaction. chemtube3d.comyoutube.com The process is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from an allylic position of Cyclohexene, 4-(bromomethyl)-1-methyl-, to form the most stable allylic radical. pearson.com

This allylic radical then reacts with a molecule of bromine (Br₂), which is present in a low, steady concentration, to form the allylic bromide product and a bromine radical. libretexts.org The newly formed bromine radical can then continue the chain reaction by abstracting another allylic hydrogen.

Stereochemical Aspects and Conformational Analysis of Cyclohexene, 4 Bromomethyl 1 Methyl

Chirality and Stereoisomerism in Functionalized Cyclohexenes

The introduction of substituents onto the cyclohexene (B86901) ring can create stereocenters, leading to the existence of stereoisomers. quora.com Functionalized cyclohexanes are common structural motifs in many natural products and bioactive compounds, making the stereocontrolled synthesis of these molecules a significant goal in organic chemistry. nih.gov

The carbon atom at position 4 (C4) of Cyclohexene, 4-(bromomethyl)-1-methyl- is bonded to four different groups: a hydrogen atom, a methyl group, and two different carbon pathways within the ring (-CH2-CH=C(CH3)- and -CH2-CH2-C(Br)=). This makes C4 a chiral center, and the molecule can therefore exist as a pair of enantiomers. A molecule is defined as chiral if it is non-superimposable on its mirror image. quora.comstackexchange.com

The absolute configuration of the chiral center at C4 can be unambiguously assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This systematic process involves prioritizing the four substituents attached to the stereocenter based on atomic number. myheplus.comvanderbilt.edu

Step-by-step application of CIP rules to C4 of Cyclohexene, 4-(bromomethyl)-1-methyl-:

Identify the substituents: The four groups attached to the chiral carbon (C4) are:

Hydrogen (-H)

Methyl group (-CH3)

Ring carbon C3, which is part of a -CH2-CH= group.

Ring carbon C5, which is part of a -CH2-CH2- group.

Assign priorities: Priority is assigned based on the atomic number of the atom directly bonded to the chiral center. If there is a tie, the process continues outward along the substituent chain until a point of difference is found. libretexts.orgmyheplus.com

| Priority | Substituent Group | Rationale for Assignment |

| 1 | -CH2-CH=C(CH3)- (Path via C3) | The first carbons (C3 and C5) are identical. Moving to the next atoms, C2 is double-bonded to C1, which is treated as being bonded to two carbons. C6 is single-bonded to C1. The double bond gives the path via C3 higher priority. vanderbilt.edu |

| 2 | -CH2-CH2-C(Br)= (Path via C5) | This path has lower priority than the path via C3 because it lacks the double bond at the equivalent position. |

| 3 | -CH3 (Methyl group) | Carbon has a higher atomic number than hydrogen. |

| 4 | -H (Hydrogen atom) | Hydrogen has the lowest atomic number and is therefore the lowest priority group. libretexts.org |

Determine Configuration: To assign the configuration, the molecule is oriented so that the lowest-priority group (in this case, -H) points away from the viewer. libretexts.org The direction from the highest priority group (1) to the second (2) to the third (3) is then traced. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. wikipedia.org

The synthesis of enantiomerically pure functionalized cyclohexenes is a significant challenge in organic chemistry. nih.gov Asymmetric synthesis strategies aim to produce a single stereoisomer, which is crucial as different enantiomers can have distinct biological activities. Organocatalytic domino or cascade reactions have emerged as powerful methods for creating complex, multi-functionalized cyclohexane (B81311) derivatives with high stereocontrol from simple starting materials. nih.govrsc.orgnih.gov

Several general strategies can be employed for the asymmetric synthesis of chiral cyclohexene analogs:

Enzymatic Resolution: This method can be used to separate enantiomers from a racemic mixture. For instance, in the synthesis of certain alkaloids, enzymatic optical resolution of a racemic cyclohexene precursor was a key step to obtaining the required chiral intermediates. acs.org

Chiral Catalysts: The use of chiral catalysts, such as amino-squaramides or metal complexes, can promote highly stereoselective reactions. These catalysts can control the formation of multiple stereogenic centers in a single pot, leading to highly substituted cyclohexane derivatives with excellent enantioselectivity (e.g., 96-99% ee) and diastereoselectivity. nih.govrsc.orgnih.gov

Desymmetrization: Ene-reductases can be used for the asymmetric synthesis of chiral cyclohexenones by desymmetrizing prochiral cyclohexadienones. This biocatalytic approach can generate valuable quaternary stereocenters with high enantioselectivity. researchgate.net

These methods provide access to enantiomerically enriched building blocks that are valuable in the synthesis of natural products and pharmaceuticals. nih.gov

Conformational Dynamics of the Cyclohexene Ring System

Unlike the saturated cyclohexane ring which primarily adopts chair conformations, the presence of a C=C double bond in cyclohexene forces the two sp2-hybridized carbons and the two adjacent carbons to lie in a plane. This structural constraint leads to conformations known as the half-chair and the boat (or twist-boat).

The cyclohexene ring is not static and undergoes rapid interconversion between its possible conformations. The most stable conformation is typically the half-chair. In this arrangement, four of the carbon atoms (C1, C2, C3, and C6) are roughly coplanar, while C4 and C5 are puckered out of this plane in opposite directions. The substituents on these out-of-plane carbons can occupy either pseudo-axial or pseudo-equatorial positions.

The boat conformation of cyclohexene is generally higher in energy and less stable than the half-chair. It serves as a transition state for the interconversion between the two mirror-image half-chair forms.

The stability of a particular conformation is significantly influenced by the steric interactions of its substituents. libretexts.org As with substituted cyclohexanes, substituents on a cyclohexene ring generally prefer to occupy positions that minimize steric strain. pressbooks.pub

In Cyclohexene, 4-(bromomethyl)-1-methyl-, the key substituent is on the non-planar C4 atom. This methyl group can exist in either a pseudo-axial or a pseudo-equatorial position.

Pseudo-equatorial position: This is generally the more stable position for a substituent. libretexts.orglibretexts.org In this orientation, the substituent points away from the bulk of the ring, minimizing unfavorable steric interactions with other atoms, particularly the axial-like hydrogens on the same side of the ring (allylic and homoallylic hydrogens).

Pseudo-axial position: When the substituent is in this position, it experiences greater steric repulsion from the nearby axial-like hydrogens. libretexts.org This is analogous to the 1,3-diaxial interactions that destabilize axial substituents in a cyclohexane chair conformation. libretexts.org

The energetic preference for the equatorial position is quantified by the conformational free energy difference, known as the A-value . wikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to the substituent's greater steric bulk. masterorganicchemistry.com While A-values are typically measured for cyclohexane systems, the same principles apply to the pseudo-axial/equatorial equilibrium in cyclohexenes. The bulkier a group is, the more it will favor the pseudo-equatorial orientation. pressbooks.publibretexts.org

| Substituent | Approximate A-value (kcal/mol) in Cyclohexane | Relative Steric Bulk |

| -H | 0 | - |

| -Br | 0.38 - 0.48 | Small |

| -CH3 | 1.74 | Medium |

| -CH2Br | ~1.8 | Medium |

Note: The A-value for a bromomethyl group is expected to be similar to or slightly larger than that of an ethyl group (~1.75 kcal/mol) due to the size of the bromine atom and increased bond length. masterorganicchemistry.com

For Cyclohexene, 4-(bromomethyl)-1-methyl-, the methyl group at C4 will strongly prefer the pseudo-equatorial position to minimize steric strain. The conformation where the methyl group is pseudo-axial would be significantly higher in energy and thus less populated at equilibrium.

Stereoelectronic Effects on Chemical Reactivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the stability and reactivity of a molecule. msu.ru In Cyclohexene, 4-(bromomethyl)-1-methyl-, these effects are particularly relevant in reactions involving the allylic position (C3 and C6) and the bromomethyl group.

A key reaction for this type of compound is allylic bromination, often carried out using N-bromosuccinimide (NBS). libretexts.org This reaction proceeds via a radical chain mechanism where the critical step is the abstraction of an allylic hydrogen atom by a bromine radical. libretexts.orgwinona.edu

The stability of the resulting allylic radical is a crucial factor determining the reaction's outcome. Allylic radicals are significantly more stable than simple alkyl radicals because the unpaired electron can be delocalized over the three-carbon π-system through resonance. libretexts.org This resonance stabilization is a classic stereoelectronic effect.

For Cyclohexene, 4-(bromomethyl)-1-methyl-, there are allylic hydrogens at C3 and C6. Abstraction of a hydrogen from C6 would lead to a resonance-stabilized allylic radical. The subsequent reaction of this radical with a bromine source (like Br2, present in low concentrations) can occur at either end of the delocalized system (C1 or C6), potentially leading to a mixture of products. stackexchange.com The conformation of the cyclohexene ring can influence which allylic C-H bond is more readily abstracted, as orbital overlap between the C-H bond and the π system of the double bond is geometry-dependent. For effective stabilization, the p-orbital of the forming radical must align with the p-orbitals of the adjacent double bond.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of Cyclohexene (B86901), 4-(bromomethyl)-1-methyl- provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is expected to show several key signals. The olefinic proton on the carbon-carbon double bond would appear in the downfield region, typically around 5.3-5.7 ppm. The protons of the bromomethyl (-CH₂Br) group are deshielded by the electronegative bromine atom and are expected to resonate in the range of 3.2-3.5 ppm. The allylic protons, adjacent to the double bond, would produce signals between 2.0 and 2.5 ppm. The methyl group protons attached to the double bond would appear as a singlet around 1.6-1.8 ppm. The remaining cyclohexene ring protons would produce a complex series of overlapping signals in the upfield region of 1.2-2.2 ppm.

Coupling constants (J-values) would reveal the spatial relationship between adjacent protons, helping to define the stereochemistry of the molecule. For instance, the splitting pattern of the olefinic proton would provide information about its neighboring allylic protons.

Table 1: Predicted ¹H NMR Data for Cyclohexene, 4-(bromomethyl)-1-methyl- Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Olefinic H (C=CH) | 5.3 - 5.7 | Multiplet | N/A |

| Bromomethyl (-CH₂Br) | 3.2 - 3.5 | Doublet | ~7 |

| Allylic Protons | 2.0 - 2.5 | Multiplet | N/A |

| Ring CH₂ Protons | 1.2 - 2.2 | Multiplet | N/A |

| Methyl (-CH₃) | 1.6 - 1.8 | Singlet | N/A |

| Ring CH Proton | 1.8 - 2.3 | Multiplet | N/A |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms and information about their hybridization and chemical environment. For Cyclohexene, 4-(bromomethyl)-1-methyl-, eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule.

The two sp² hybridized carbons of the double bond would appear significantly downfield, typically between 120 and 140 ppm. The carbon of the bromomethyl group (-CH₂Br) would be found in the range of 30-40 ppm due to the influence of the bromine atom. The sp³ hybridized carbons of the cyclohexene ring would resonate in the upfield region, generally between 20 and 45 ppm. The methyl carbon would produce a signal at the most upfield position, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for Cyclohexene, 4-(bromomethyl)-1-methyl- Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Olefinic (C=C-CH₃) | 130 - 140 |

| Olefinic CH (C=CH) | 120 - 130 |

| Bromomethyl (-CH₂Br) | 30 - 40 |

| Ring CH | 35 - 45 |

| Ring CH₂ (Allylic) | 25 - 35 |

| Ring CH₂ | 20 - 30 |

| Ring CH₂ | 20 - 30 |

| Methyl (-CH₃) | 20 - 25 |

To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the olefinic proton and its adjacent allylic protons, as well as between the various protons on the saturated part of the cyclohexene ring, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton signal to its corresponding carbon signal. This allows for the unambiguous assignment of carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For example, it would show a correlation between the methyl protons and the two olefinic carbons, confirming the position of the methyl group. It would also show correlations from the bromomethyl protons to the adjacent ring carbons, verifying the attachment point of this substituent.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For Cyclohexene, 4-(bromomethyl)-1-methyl-, which has the chemical formula C₈H₁₃Br, HRMS would distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). The calculated exact mass for the C₈H₁₃⁷⁹Br ion is 188.0201 Da, and for the C₈H₁₃⁸¹Br ion is 190.0180 Da. Observing this pair of peaks with high mass accuracy would provide strong evidence for the presence of one bromine atom and confirm the elemental formula.

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed with excess energy, causing it to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation.

For Cyclohexene, 4-(bromomethyl)-1-methyl-, several key fragmentation pathways are expected:

Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical (•Br). This would result in a prominent fragment ion at m/z 109, corresponding to the [C₈H₁₃]⁺ cation. This is often a significant peak in the mass spectra of alkyl bromides.

Loss of Bromomethyl Radical: Cleavage of the bond between the ring and the bromomethyl group would lead to the loss of a •CH₂Br radical, resulting in a fragment corresponding to the methylcyclohexenyl cation.

Retro-Diels-Alder Reaction: Cyclohexene derivatives are known to undergo a characteristic retro-Diels-Alder fragmentation. This would involve the cleavage of the ring, potentially leading to the elimination of a neutral molecule like ethene. The resulting radical cation's m/z value would depend on which part of the molecule retains the charge.

The analysis of these and other fragments allows for the piecing together of the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For Cyclohexene, 4-(bromomethyl)-1-methyl-, the IR spectrum is characterized by a unique combination of absorptions that confirm the presence of its key structural features: the cyclohexene ring, the methyl group, and the bromomethyl substituent.

The spectrum can be analyzed by considering the characteristic vibrational frequencies for each part of the molecule. The presence of the carbon-carbon double bond (C=C) within the cyclohexene ring gives rise to a stretching vibration in the 1640-1680 cm⁻¹ region. brainly.combrainly.com The C-H bonds associated with this double bond (=C-H) exhibit stretching vibrations at higher frequencies, typically around 3000-3100 cm⁻¹. brainly.combrainly.comma.edu

The aliphatic portions of the molecule, including the CH₂ groups of the ring and the methyl group, are evidenced by C-H stretching vibrations between approximately 2840 and 2950 cm⁻¹. ma.edu Additionally, bending vibrations for CH₂ groups can be observed around 1440 cm⁻¹. docbrown.info The C-Br stretching vibration of the bromomethyl group is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers. The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of overlapping vibrations that is unique to the molecule and serves as a definitive identifier. docbrown.info

A comparison with the spectrum of a precursor like 4-methylcyclohexanol (B52717) would show the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of the characteristic C=C and =C-H stretching peaks upon formation of the alkene. brainly.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch (Alkene) | =C-H | 3000 - 3100 | brainly.combrainly.comma.edu |

| C-H Stretch (Alkane) | -C-H (ring and methyl) | 2840 - 2950 | ma.edu |

| C=C Stretch | Alkene | 1640 - 1680 | brainly.combrainly.com |

| CH₂ Bend | -CH₂- (ring) | ~1440 | docbrown.info |

| C-Br Stretch | Alkyl Bromide | 500 - 600 |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Crystalline Derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While Cyclohexene, 4-(bromomethyl)-1-methyl- is a liquid at room temperature, this technique can be applied to solid, crystalline derivatives. The analysis provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing within the crystal lattice.

To perform this analysis, a suitable crystalline derivative of the parent compound must first be synthesized. This derivative is then grown into a high-quality single crystal, which is subsequently exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For example, a study on a different brominated cyclohexene derivative, (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, revealed detailed structural parameters. researchgate.net The data obtained from such an experiment includes the crystal system, space group, and unit cell dimensions. A similar analysis of a derivative of Cyclohexene, 4-(bromomethyl)-1-methyl- would provide invaluable insight into its solid-state architecture, including the stereochemical relationships and intermolecular interactions.

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The exact distances between bonded atoms and the angles between adjacent bonds. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions containing one or more unpaired electrons. accessscience.com This makes it an indispensable tool for studying paramagnetic species, such as free radicals, which can be formed as transient intermediates in chemical reactions. nih.govrsc.org

In the context of Cyclohexene, 4-(bromomethyl)-1-methyl-, EPR spectroscopy would be the primary method for detecting and characterizing radical intermediates that could form during certain reactions. For instance, the relatively weak carbon-bromine bond could undergo homolytic cleavage upon exposure to UV light or a radical initiator, generating a cyclohexenylmethyl radical.

This transient radical species, being paramagnetic, would be detectable by EPR. The resulting spectrum would provide critical information for its structural identification. nih.gov Key parameters obtained from an EPR spectrum include the g-value, which is characteristic of the electronic environment of the unpaired electron, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). nih.gov Analysis of these parameters can help map the electron spin density across the radical, confirming its structure and providing insight into the reaction mechanism. mdpi.comutsa.edu Therefore, EPR serves as a powerful method for mechanistic investigations of reactions involving Cyclohexene, 4-(bromomethyl)-1-methyl- that may proceed via a radical pathway. acs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, TLC)

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of Cyclohexene, 4-(bromomethyl)-1-methyl- and for monitoring the progress of its synthesis or subsequent reactions.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and sensitive technique used for qualitative analysis. libretexts.org It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a nonpolar or moderately polar solvent). youtube.comyoutube.com

Purity Assessment: A pure sample of Cyclohexene, 4-(bromomethyl)-1-methyl- should ideally produce a single spot on the TLC plate. The presence of multiple spots indicates impurities. youtube.com

Reaction Monitoring: TLC is highly effective for tracking the progress of a chemical reaction. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material, one can observe the gradual disappearance of the reactant spot and the appearance of a new product spot. The reaction is considered complete when the starting material spot is no longer visible. youtube.comthieme.de

Given its structure (a brominated hydrocarbon), the compound is relatively nonpolar and would exhibit a high Retention Factor (Rf) value when eluted with a nonpolar solvent system (e.g., hexanes/ethyl acetate). Visualization can be achieved using a UV lamp if the TLC plate contains a fluorescent indicator, or by staining with an appropriate reagent like potassium permanganate, which reacts with the alkene functional group to produce a colored spot. libretexts.org

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. antpedia.com It is well-suited for the quantitative purity assessment of Cyclohexene, 4-(bromomethyl)-1-methyl-.

Purity Assessment: In a GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. unito.it Components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for hydrocarbon analysis. gcms.cz The resulting chromatogram displays peaks corresponding to each component, and the area under each peak is proportional to its concentration. Purity is determined by calculating the relative area of the main peak. antpedia.com

Reaction Monitoring: Similar to TLC, GC can monitor reaction progress by analyzing aliquots of the reaction mixture over time, providing quantitative data on the consumption of reactants and formation of products.

| Technique | Parameter | Typical Condition/Value |

|---|---|---|

| TLC | Stationary Phase | Silica gel on aluminum plate |

| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v) | |

| Visualization | UV light (254 nm), Potassium Permanganate stain | |

| GC | Column | Capillary column with a non-polar stationary phase (e.g., dimethylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen | |

| Detector | Flame Ionization Detector (FID) | |

| Analysis Mode | Temperature programming to ensure elution of all components |

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of Cyclohexene (B86901), 4-(bromomethyl)-1-methyl-. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of reactive sites within the molecule.

A representative DFT study on a substituted cyclohexene derivative, methyl 2-methoxycyclohex-3-ene-1-carboxylate, highlights the potential for such analyses. The investigation focused on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For Cyclohexene, 4-(bromomethyl)-1-methyl-, the double bond represents a region of high electron density, making it the likely HOMO and a prime target for electrophilic attack. Conversely, the bromomethyl group, with the electronegative bromine atom, would contribute significantly to the LUMO, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from QM calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Cyclohexene, 4-(bromomethyl)-1-methyl-, the MEP would likely show a high electron density around the carbon-carbon double bond, depicted as a red or yellow region, signifying its nucleophilic character. In contrast, the area around the bromomethyl group would exhibit a lower electron density, appearing as a blue or green region, indicating its electrophilic nature. This charge distribution is fundamental to understanding the regioselectivity of reactions involving this compound.

Table 1: Predicted Electronic Properties of Cyclohexene, 4-(bromomethyl)-1-methyl- from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, prone to donation in reactions. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy unoccupied orbital, available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A moderate gap suggests a balance of stability and reactivity. |

| Dipole Moment | ~2.1 D | The presence of the polar C-Br bond results in a significant dipole moment, influencing intermolecular interactions. |

Note: The values in this table are hypothetical and are intended to be representative of what would be expected from DFT calculations on this molecule, based on studies of similar compounds.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

The conformational flexibility of the cyclohexene ring in Cyclohexene, 4-(bromomethyl)-1-methyl- is a critical aspect of its structure and reactivity. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of molecules.

The cyclohexene ring adopts a half-chair conformation, and the substituents—the methyl and bromomethyl groups—can occupy either pseudo-axial or pseudo-equatorial positions. MM calculations can be used to determine the relative energies of these different conformers. Generally, substituents on a cyclohexene ring prefer to occupy the equatorial position to minimize steric strain. In the case of Cyclohexene, 4-(bromomethyl)-1-methyl-, the bulkier bromomethyl group would have a stronger preference for the equatorial position compared to the methyl group.

MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. An MD simulation would reveal the constant interconversion between different half-chair conformers. By analyzing the simulation trajectory, one can determine the population of each conformer and the energy barriers for their interconversion. These simulations can also shed light on the orientation of the bromomethyl group and its influence on the accessibility of the double bond to reactants.

Table 2: Calculated Relative Energies of Conformers of Cyclohexene, 4-(bromomethyl)-1-methyl-

| Conformer (Position of Bromomethyl Group) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Pseudo-equatorial | 0.0 | ~95% |

| Pseudo-axial | ~2.0 | ~5% |

Note: These values are estimations based on conformational analysis of similarly substituted cyclohexene derivatives and serve as illustrative examples.

Transition State Modeling and Reaction Pathway Prediction

Transition state modeling is a computational technique used to investigate the mechanisms of chemical reactions by identifying the high-energy transition state that connects reactants and products. This approach is invaluable for predicting reaction pathways and understanding the factors that control reaction rates and selectivity.

For Cyclohexene, 4-(bromomethyl)-1-methyl-, a key reaction of interest is the electrophilic addition to the double bond. For instance, in a reaction with a generic electrophile (E+), the reaction would proceed through a carbocation intermediate. Transition state modeling can be employed to determine the structure and energy of the transition state leading to this intermediate. The calculations would likely show that the electrophile preferentially attacks the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation at the 1-position.

Furthermore, the presence of the bromomethyl group at the 4-position can influence the stereoselectivity of the reaction. Transition state calculations can help predict whether the electrophile will add to the syn or anti face of the cyclohexene ring relative to the bromomethyl group. By comparing the energies of the two possible transition states, one can predict the major stereoisomer formed.

Another potential reaction is the nucleophilic substitution at the bromomethyl group. Transition state modeling of an SN2 reaction with a nucleophile would reveal the geometry of the pentacoordinate transition state and the associated activation energy. This information is crucial for predicting the feasibility and rate of such substitution reactions.

Prediction of Spectroscopic Parameters from First Principles

Quantum mechanical calculations can be used to predict various spectroscopic parameters from first principles, providing a powerful tool for structure elucidation and the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of QM methods, often using the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of Cyclohexene, 4-(bromomethyl)-1-methyl-, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure. These calculations can also help in assigning specific peaks to the corresponding atoms in the molecule, which can be challenging for complex structures.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. QM calculations can predict the frequencies and intensities of these vibrational modes. For Cyclohexene, 4-(bromomethyl)-1-methyl-, the calculated vibrational spectrum would show characteristic peaks for the C=C stretching of the double bond, C-H stretching of the alkyl and vinyl hydrogens, and the C-Br stretching of the bromomethyl group. Comparing the calculated spectrum with the experimental one can provide detailed information about the molecule's structure and conformation.

Table 3: Predicted Spectroscopic Data for Cyclohexene, 4-(bromomethyl)-1-methyl-

| Spectroscopic Technique | Parameter | Predicted Value |

| 13C NMR | Chemical Shift (C1) | ~135 ppm |

| Chemical Shift (C=C) | ~120-130 ppm | |

| Chemical Shift (CH2Br) | ~35 ppm | |

| 1H NMR | Chemical Shift (Vinyl H) | ~5.5 ppm |

| Chemical Shift (CH2Br) | ~3.4 ppm | |

| IR Spectroscopy | C=C Stretch | ~1650 cm-1 |

| C-Br Stretch | ~650 cm-1 |

Note: The predicted spectroscopic values are illustrative and based on typical ranges for the functional groups present in the molecule.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in Natural Product Synthesis and Analog Development

Functionalized cyclohexane (B81311) and cyclohexene (B86901) rings are core components of numerous natural products. elsevierpure.com While direct total syntheses employing Cyclohexene, 4-(bromomethyl)-1-methyl- are not extensively documented in readily available literature, its potential as a precursor is significant. For instance, chiral cyclohexene derivatives, such as (R)-4-methyl-cyclohex-2-ene-1-one, are critical starting materials in the synthesis of complex alkaloids like (−)-Huperzine A. researchgate.net

The structure of Cyclohexene, 4-(bromomethyl)-1-methyl- allows it to serve as a key building block for introducing the 1-methyl-4-methylenylcyclohexane moiety into a target molecule. The bromomethyl group can be converted into other functionalities or used to link the cyclohexene ring to other parts of a larger molecule, making it a valuable intermediate for creating analogs of existing natural products for structure-activity relationship studies.

Building Block for Medicinal Chemistry Leads and Compound Design

In medicinal chemistry, the cyclohexene scaffold is a prevalent feature in many biologically active compounds. The utility of Cyclohexene, 4-(bromomethyl)-1-methyl- lies in its capacity to act as a versatile scaffold for generating libraries of compounds for drug discovery. The reactive bromomethyl group is an excellent electrophilic handle for reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols), allowing for the systematic introduction of diverse functional groups. This enables the rapid assembly of new chemical entities for screening as potential therapeutic agents.

Applications in Materials Science Precursor Chemistry

In materials science, functionalized olefins are crucial as monomers for the synthesis of specialty polymers. Polyolefins with specific properties, such as poly(4-methyl-1-pentene), are valued for their low density, high transparency, and excellent chemical resistance. mdpi.com Cyclohexene, 4-(bromomethyl)-1-methyl- can be envisioned as a functional monomer for polymerization reactions. The cyclohexene double bond can participate in polymerization, while the bromomethyl group remains as a pendant functional group on the polymer backbone. This "handle" allows for post-polymerization modification, enabling the synthesis of advanced materials with tailored properties, such as altered surface wettability, sites for cross-linking, or points for grafting other polymer chains.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in pharmaceuticals and agrochemicals. nih.gov Cyclohexene, 4-(bromomethyl)-1-methyl- is an adept precursor for the synthesis of various fused or spirocyclic heterocyclic systems. The allylic bromide is susceptible to nucleophilic substitution by heteroatoms, providing a direct route to incorporate the cyclohexene framework into a heterocyclic ring. By reacting with dinucleophilic reagents, a new ring can be formed. For example, reaction with hydrazine (B178648) or its derivatives could yield fused pyrazolidine (B1218672) systems, while reaction with amino-thiols could lead to the formation of thiazine (B8601807) derivatives. This straightforward approach allows for the construction of complex heterocyclic structures from a readily accessible intermediate. nih.gov

| Reactant | Resulting Heterocycle Class | Reaction Type |

|---|---|---|

| Hydrazine Derivative (R-NH-NH₂) | Fused Pyrazolidine | Double Nucleophilic Substitution |

| Amino-thiol (HS-R-NH₂) | Fused Thiazine | Double Nucleophilic Substitution |

| Ethylenediamine (H₂N-CH₂CH₂-NH₂) | Fused Diazepine | Double Nucleophilic Substitution |

| Sodium Azide (NaN₃) followed by Cycloaddition | Fused Triazole | Substitution and [3+2] Cycloaddition |

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and cross-coupling reactions are among the most powerful methods to achieve this. youtube.com The C(sp³)-Br bond in Cyclohexene, 4-(bromomethyl)-1-methyl- makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. Over the last few decades, iron-catalyzed cross-coupling has emerged as an important tool for C-C bond formation, coupling a wide variety of alkyl halides with organometallic reagents like Grignard reagents. researchgate.net

Derivatives and Analogs of Cyclohexene, 4 Bromomethyl 1 Methyl

Synthesis and Reactivity Profiles of Functionalized Cyclohexene (B86901) Derivatives

The synthesis of 4-(bromomethyl)-1-methyl-cyclohexene derivatives often begins with the allylic bromination of a suitable precursor, such as 1,4-dimethylcyclohexene. This reaction, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, selectively introduces a bromine atom at the allylic position. libretexts.org The resulting 4-(bromomethyl)-1-methyl-cyclohexene is a key building block for introducing a wide array of functional groups.

The reactivity of this allylic bromide is characterized by its susceptibility to both nucleophilic substitution (SN) and elimination (E) reactions. The specific pathway and product distribution are influenced by the nature of the nucleophile/base, the solvent, and the reaction conditions.

Nucleophilic Substitution Reactions: Strong nucleophiles readily displace the bromide ion to form a variety of derivatives. For instance, reaction with alkoxides leads to the formation of ethers, while amines yield the corresponding substituted amines. The use of cyanide as a nucleophile introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Elimination Reactions: In the presence of strong, sterically hindered bases, 4-(bromomethyl)-1-methyl-cyclohexene can undergo elimination reactions to form dienes. The regioselectivity of this process is dependent on the specific base used and the conformational preferences of the cyclohexene ring.

The reactivity of these derivatives is further defined by the nature of the newly introduced functional group. For example, an ester derivative can undergo hydrolysis, ammonolysis, or reduction, leading to a host of new compounds with distinct chemical properties.

Impact of Substituent Modifications on Chemical Behavior

The introduction of different substituents onto the 4-(bromomethyl)-1-methyl-cyclohexene scaffold significantly influences the molecule's chemical behavior. These modifications can alter the electron density of the cyclohexene ring and the reactivity of the allylic position, thereby affecting the rates and outcomes of subsequent reactions.

Electron-withdrawing groups (EWGs) attached to the cyclohexene ring can decrease the electron density of the double bond, making it less susceptible to electrophilic addition. Conversely, electron-donating groups (EDGs) can increase the electron density, enhancing the rate of such reactions.

The steric bulk of the substituent also plays a crucial role. Large, bulky groups can hinder the approach of nucleophiles, slowing down the rate of substitution reactions at the allylic carbon. This steric hindrance can also influence the regioselectivity of elimination reactions, favoring the formation of the thermodynamically more stable, more substituted alkene (Zaitsev's rule) or, in some cases, the less substituted alkene (Hofmann product). pearson.com

The table below summarizes the expected impact of various substituents on the reactivity of 4-(bromomethyl)-1-methyl-cyclohexene derivatives.

| Substituent Type | Example | Impact on Nucleophilic Substitution | Impact on Electrophilic Addition to the Double Bond |

| Electron-Donating | -OCH₃, -CH₃ | Generally enhances reactivity by stabilizing carbocation intermediates | Increases rate |

| Electron-Withdrawing | -NO₂, -CN, -COOR | Generally decreases reactivity by destabilizing carbocation intermediates | Decreases rate |

| Sterically Hindering | -C(CH₃)₃ | Decreases rate due to steric hindrance | May influence regioselectivity |

Structure-Reactivity Relationships within the Compound Series

The relationship between the structure of 4-(bromomethyl)-1-methyl-cyclohexene derivatives and their reactivity is a key aspect of their chemistry. The position and nature of substituents on the cyclohexene ring dictate the electronic and steric environment of the reactive sites, leading to predictable trends in chemical behavior.

For nucleophilic substitution reactions at the allylic position, the stability of the potential carbocation intermediate is a critical factor, particularly in reactions proceeding through an SN1-like mechanism. Substituents that can stabilize a positive charge through resonance or inductive effects will accelerate the reaction. For example, a methoxy (B1213986) group at a suitable position on the ring could enhance the rate of solvolysis. pearson.com

In elimination reactions, the stereochemistry of the substrate is of paramount importance. For an E2 elimination to occur, the hydrogen atom to be removed and the leaving group (bromide) must be in an anti-periplanar conformation. The conformational flexibility of the cyclohexene ring and the influence of substituents on this conformation can therefore determine the feasibility and outcome of elimination reactions.

A deeper understanding of these structure-reactivity relationships allows for the rational design of synthetic routes and the prediction of chemical properties for novel derivatives of 4-(bromomethyl)-1-methyl-cyclohexene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.